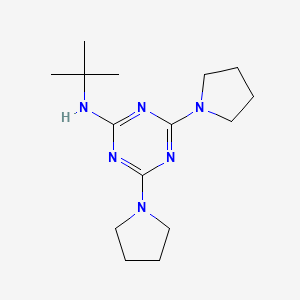

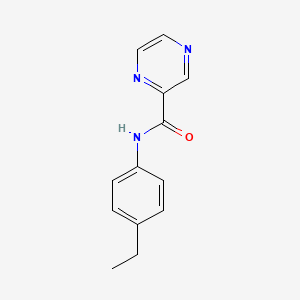

![molecular formula C14H12N2O3S B5719604 N-[3-(methylthio)phenyl]-4-nitrobenzamide](/img/structure/B5719604.png)

N-[3-(methylthio)phenyl]-4-nitrobenzamide

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) together with elemental analyses . Unfortunately, the specific molecular structure analysis for “N-[3-(methylthio)phenyl]-4-nitrobenzamide” is not provided in the sources.Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-[3-(methylthio)phenyl]-4-nitrobenzamide, focusing on six unique fields:

Pharmaceutical Applications

N-[3-(methylthio)phenyl]-4-nitrobenzamide has shown potential in pharmaceutical research due to its structural properties. Benzamide derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties . This compound could be explored for its potential to inhibit specific enzymes or pathways involved in disease processes.

Antimicrobial Activity

Research indicates that benzamide derivatives possess significant antimicrobial properties . N-[3-(methylthio)phenyl]-4-nitrobenzamide could be investigated for its effectiveness against various bacterial and fungal strains. Its structural components may allow it to disrupt microbial cell walls or inhibit essential microbial enzymes.

Antioxidant Properties

Compounds similar to N-[3-(methylthio)phenyl]-4-nitrobenzamide have been studied for their antioxidant activities . This compound could potentially scavenge free radicals, thereby protecting cells from oxidative stress and damage. This property is particularly valuable in preventing diseases related to oxidative stress, such as neurodegenerative diseases and cancer.

Chemical Synthesis and Catalysis

N-[3-(methylthio)phenyl]-4-nitrobenzamide can be used as an intermediate in the synthesis of more complex organic molecules . Its unique structure makes it a valuable reagent in various chemical reactions, including coupling reactions and as a precursor for other functionalized compounds.

Material Science

In material science, benzamide derivatives are often used to modify the properties of polymers and other materials . N-[3-(methylthio)phenyl]-4-nitrobenzamide could be utilized to enhance the thermal stability, mechanical strength, or chemical resistance of materials, making it useful in the development of advanced materials for industrial applications.

Environmental Applications

The compound’s potential antimicrobial and antioxidant properties could be leveraged in environmental applications. For instance, it could be used in the development of coatings or treatments that prevent microbial growth on surfaces, or in formulations that protect materials from oxidative degradation .

Safety and Hazards

properties

IUPAC Name |

N-(3-methylsulfanylphenyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-20-13-4-2-3-11(9-13)15-14(17)10-5-7-12(8-6-10)16(18)19/h2-9H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTCNLPDXMHECT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(methylsulfanyl)phenyl]-4-nitrobenzamide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5719533.png)

![3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5719556.png)

![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5719574.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-(2-pyridinylmethyl)ethanediamide](/img/structure/B5719577.png)

![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5719606.png)

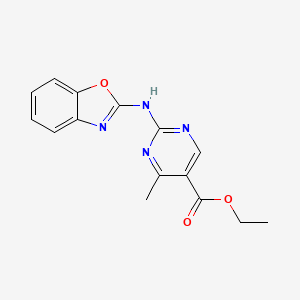

![2-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5719617.png)

![N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5719625.png)

![2-{[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]amino}benzoic acid](/img/structure/B5719628.png)